molecular formula C9H13Cl3N2 B8190619 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B8190619
M. Wt: 255.6 g/mol
InChI Key: MMQKGBWVLRCGNO-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl3N2. It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 3-chloro-5-bromopyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as acetonitrile or DMF.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Major products are lactams and other oxidized derivatives.

    Reduction Reactions: Reduced derivatives of the original compound.

Scientific Research Applications

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(pyrrolidin-2-yl)pyridine: Similar structure but without the dihydrochloride salt.

    3-Chloro-5-(pyrrolidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    3-Chloro-5-(pyrrolidin-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.

Uniqueness

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific combination of a chloro-substituted pyridine ring and a pyrrolidine ring, along with the dihydrochloride salt form. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.

Properties

IUPAC Name

3-chloro-5-pyrrolidin-2-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKGBWVLRCGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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